molecular formula C20H24FN3O B5457056 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide

Cat. No. B5457056
M. Wt: 341.4 g/mol
InChI Key: XMYMNWHQNRWTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide, also known as FUBPAM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is believed to act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. These actions may contribute to its anxiolytic, antidepressant, and antipsychotic effects. 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide also appears to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate, in the brain.
Biochemical and Physiological Effects:
2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, such as the prefrontal cortex and striatum. It also appears to decrease the levels of glutamate in the prefrontal cortex. These effects may contribute to its therapeutic potential in various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in lab experiments is its high selectivity for the serotonin 5-HT1A receptor and dopamine D2 receptor, which allows for more precise targeting of these receptors. However, one limitation is that 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.

Future Directions

Future research on 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide could focus on its potential use in other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. It could also investigate the long-term effects of 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide use and its potential for addiction and tolerance. Additionally, further studies could explore the optimal dosing and administration of 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide for therapeutic use.

Synthesis Methods

The synthesis of 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide involves the reaction of 3-methylbenzoyl chloride with 3-fluorobenzylpiperazine in the presence of a base, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain pure 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide.

Scientific Research Applications

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been studied for its potential therapeutic applications in various neurological disorders, such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in a rat model of schizophrenia. 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-4-2-7-19(12-16)22-20(25)15-24-10-8-23(9-11-24)14-17-5-3-6-18(21)13-17/h2-7,12-13H,8-11,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYMNWHQNRWTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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